molecular formula C15H12N2OS B078808 3-Benzyl-2-mercapto-3H-quinazolin-4-one CAS No. 13906-05-3

3-Benzyl-2-mercapto-3H-quinazolin-4-one

Cat. No. B078808
CAS RN: 13906-05-3
M. Wt: 268.3 g/mol
InChI Key: PSPZHJCIFHRWNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one involves several key steps, including the coupling of specific precursor molecules. For example, a study outlines the synthesis of a novel 1,3,4-thiadiazole derivative containing 3-mercaptobutan-2-one and quinazolin-4-one moieties, showcasing the complexity of reactions needed to create compounds with similar structures (Mohammed et al., 2020). Another approach involves a one-pot cascade synthesis of quinazolin-4(3H)-ones through nickel-catalyzed dehydrogenative coupling (Parua et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been thoroughly studied using various spectroscopic techniques. Keto-enol tautomerism is a characteristic feature, confirmed by FTIR, 1H-NMR, 13C-NMR, mass spectrometry, and UV-Visible spectra (Mohammed et al., 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions, indicating its reactive nature and potential for further chemical modifications. Its synthesis from methyl anthranilate through novel routes and its antihypertensive activity highlights its chemical versatility and biological relevance (Alagarsamy & Pathak, 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility and keto-enol tautomerism, depend significantly on the solvent used. It exhibits different tautomeric forms in solvents of varying polarity, affecting its physical characteristics and chemical reactivity (Mohammed et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound include its ability to undergo keto-enol tautomerism and its reactivity towards various chemical reagents. Its synthesis reveals the presence of intra-molecular hydrogen bonding, which plays a crucial role in its chemical behavior and interactions (Mohammed et al., 2020).

Scientific Research Applications

Synthesis and Biological Activities

3-Benzyl-2-mercapto-3H-quinazolin-4-one and its derivatives have been the subject of significant scientific research due to their diverse biological activities. This compound serves as a key intermediate in the synthesis of novel pharmacological agents, including H1-antihistaminic agents. For instance, novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, synthesized from 2-hydrazino-3-benzyl-3H-quinazolin-4-one, have demonstrated significant in vivo H1-antihistaminic activity, showing promise as a new class of antihistamines with minimal sedative effects (Alagarsamy, Solomon, & Murugan, 2007).

Anticonvulsant Potential

Research into quinazoline derivatives, including those related to this compound, has explored their anticonvulsant properties. A study on newly synthesized quinazoline-4(3H)-ones revealed that certain compounds exhibited remarkable protection against seizures, providing insights into the structure-activity relationship and highlighting the potential for developing new anticonvulsant drugs (Abuelizz et al., 2017).

Anti-inflammatory and Antimicrobial Applications

The anti-inflammatory activity of 4-quinazolinone derivatives, including structures similar to this compound, has been demonstrated in various studies. These compounds have been shown to significantly reduce prostaglandin E2 (PGE2) production, suggesting their potential in treating inflammatory conditions, especially in ocular inflammation models (Santagati, Bousquet, Spadaro, & Ronsisvalle, 1999). Additionally, novel quinazolin-4-one derivatives have exhibited significant antimicrobial and antiinflammatory activities, indicating their potential as therapeutic agents in combating microbial infections and inflammation (Murti, Singh, & Pathak, 2011).

Optoelectronic Material Development

Beyond biomedical applications, quinazoline derivatives, related to this compound, have been researched for their use in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices, showcasing the versatility of quinazoline-based compounds in material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

Future research on 3-Benzyl-2-mercapto-3H-quinazolin-4-one could focus on further elucidating its mechanism of action and potential biological activities . Additionally, the development of more potent derivatives could be an area of interest .

Mechanism of Action

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Some studies suggest that quinazolinone derivatives can induce changes in cell membrane permeability . This could potentially disrupt normal cell function, leading to the observed biological effects.

Biochemical Pathways

These could potentially include pathways involved in cell growth and proliferation, inflammation, and infection response .

Pharmacokinetics

The compound’s molecular weight (268334 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.

Result of Action

Some quinazolinone derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.

properties

IUPAC Name

3-benzyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPZHJCIFHRWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350140
Record name 3-Benzyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

13906-05-3
Record name 3-Benzyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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